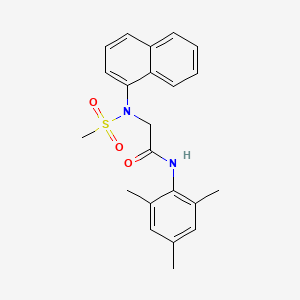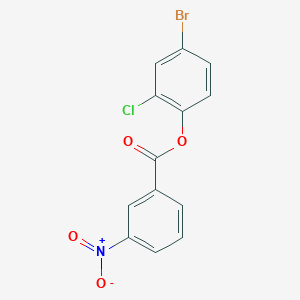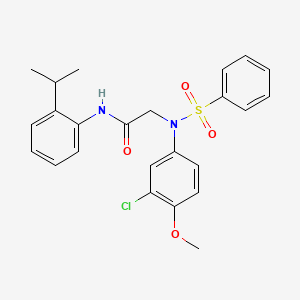
N~1~-mesityl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide
Descripción general
Descripción
N~1~-mesityl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide, also known as MNSNG, is a synthetic compound that has gained interest in scientific research due to its potential applications in various fields. MNSNG is a member of the N-aryl-N'-alkylglycinamide family, which has been shown to exhibit diverse biological activities.
Aplicaciones Científicas De Investigación
N~1~-mesityl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. The compound has been shown to exhibit potent anticonvulsant, analgesic, and anti-inflammatory activities in animal models. This compound has also been investigated for its potential as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. In addition, this compound has been studied for its effects on cell proliferation and differentiation, as well as its potential as a modulator of ion channels and neurotransmitter receptors.
Mecanismo De Acción
The exact mechanism of action of N~1~-mesityl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide is not fully understood, but it is believed to involve modulation of ion channels and neurotransmitter receptors. This compound has been shown to enhance the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability and inhibition. This compound has also been shown to inhibit the activity of voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons. In addition, this compound has been reported to modulate the activity of several neurotransmitter receptors, including NMDA receptors, which are involved in learning and memory processes.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects in animal models. The compound has been reported to reduce seizure activity and increase pain threshold in mice and rats. This compound has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. In addition, this compound has been reported to increase cell proliferation and differentiation in various cell types, including neural stem cells and osteoblasts.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~-mesityl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has several advantages for use in lab experiments, including its high potency and selectivity for specific targets. The compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, this compound has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses. Researchers must take these factors into account when designing experiments involving this compound.
Direcciones Futuras
There are several future directions for research involving N~1~-mesityl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide. One area of interest is the compound's potential as a therapeutic agent for neurodegenerative disorders. Further studies are needed to determine the efficacy and safety of this compound in animal models of these diseases. Another area of interest is the compound's effects on cell proliferation and differentiation. Future studies could investigate the underlying mechanisms of these effects and explore the potential applications of this compound in tissue engineering and regenerative medicine. Finally, researchers could explore the potential of this compound as a modulator of ion channels and neurotransmitter receptors, which could lead to the development of novel therapeutics for a range of neurological and psychiatric disorders.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promise in various scientific research applications. The compound's high potency and selectivity make it an attractive target for drug development and basic research. Further studies are needed to fully understand the mechanism of action, biochemical and physiological effects, and potential applications of this compound.
Propiedades
IUPAC Name |
2-[methylsulfonyl(naphthalen-1-yl)amino]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-15-12-16(2)22(17(3)13-15)23-21(25)14-24(28(4,26)27)20-11-7-9-18-8-5-6-10-19(18)20/h5-13H,14H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJGHIAQBJXFJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN(C2=CC=CC3=CC=CC=C32)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-[4-(acetylamino)phenyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3551749.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3551756.png)
![4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-1-naphthylbenzamide](/img/structure/B3551763.png)
![3-bromo-N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3551779.png)
![3-{5-(4-bromophenyl)-1-[(4-hydroxybenzoyl)amino]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B3551786.png)


![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B3551814.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B3551826.png)
![N-(4-bromo-2-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B3551835.png)
![N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B3551840.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)glycinamide](/img/structure/B3551841.png)
![4,5-dichloro-2-{[(2,4-dichlorophenyl)amino]carbonyl}benzoic acid](/img/structure/B3551849.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-isopropylphenyl)benzamide](/img/structure/B3551860.png)